molecular formula C11H16N2O B1592452 2-Methyl-4-morpholin-4-ylaniline CAS No. 581-00-0

2-Methyl-4-morpholin-4-ylaniline

Cat. No.: B1592452
CAS No.: 581-00-0
M. Wt: 192.26 g/mol
InChI Key: ZGJUJDQANIYVAL-UHFFFAOYSA-N
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Description

2-Methyl-4-morpholin-4-ylaniline is an organic compound that features both an aniline and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-morpholin-4-ylaniline typically involves the reaction of 2-methyl-4-nitroaniline with morpholine under specific conditions. The nitro group is first reduced to an amine, which then reacts with morpholine to form the desired product. The reaction conditions often include the use of a catalyst and a controlled temperature to ensure the desired product is obtained in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-morpholin-4-ylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

2-Methyl-4-morpholin-4-ylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-morpholin-4-ylaniline involves its interaction with specific molecular targets. For instance, in the development of fluorescent chemosensors, the compound binds selectively to mercury(II) cations, leading to a measurable fluorescent response . The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(morpholin-4-yl)aniline
  • 2-Methoxy-4-morpholinoaniline
  • 4-Morpholinoaniline

Uniqueness

2-Methyl-4-morpholin-4-ylaniline is unique due to the presence of both a methyl group and a morpholine ring, which confer specific chemical properties and reactivity. This combination makes it particularly useful in applications requiring selective binding or specific chemical transformations .

Properties

IUPAC Name

2-methyl-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-8-10(2-3-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJUJDQANIYVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620712
Record name 2-Methyl-4-(morpholin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-00-0
Record name 2-Methyl-4-(morpholin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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